molecular formula C5H5ClN2O B567695 2-Chloro-5-methylpyrimidin-4-ol CAS No. 1246763-80-3

2-Chloro-5-methylpyrimidin-4-ol

Cat. No.: B567695
CAS No.: 1246763-80-3
M. Wt: 144.558
InChI Key: MFYWDRCFNRGWGU-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyrimidin-4-ol is a chemical compound with the molecular formula C5H5ClN2O. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the second position, a methyl group at the fifth position, and a hydroxyl group at the fourth position of the pyrimidine ring. This compound is used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

2-Chloro-5-methylpyrimidin-4-ol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various bioactive compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and molecular pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Safety and Hazards

  • Hazard Information : Consult the provided MSDS for detailed safety information .

Future Directions

For more detailed information, refer to the relevant peer-reviewed papers and technical documents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylpyrimidin-4-ol typically involves the chlorination of 5-methylpyrimidin-4-ol. One common method includes the reaction of 5-methylpyrimidin-4-ol with a chlorinating agent such as phosphorus trichloride or thionyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylpyrimidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-amino-5-methylpyrimidin-4-ol or 2-thio-5-methylpyrimidin-4-ol.

    Oxidation: Formation of 2-chloro-5-formylpyrimidin-4-ol or 2-chloro-5-carboxypyrimidin-4-ol.

    Reduction: Formation of 2-chloro-5-methylpyrimidin-4-amine.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and hydroxyl group play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylpyrimidin-5-ol
  • 2-Chloro-5-methylpyridin-4-amine
  • 2-Chloro-5-methylpyrimidin-4-amine

Uniqueness

2-Chloro-5-methylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of functional groups that make it valuable for diverse research applications .

Properties

IUPAC Name

2-chloro-5-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-2-7-5(6)8-4(3)9/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYWDRCFNRGWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246763-80-3
Record name 2-chloro-5-methylpyrimidin-4-ol
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